6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Description
6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS: 1332530-21-8; alternative CAS: 1203419-34-4 ) is a heterocyclic compound featuring a quinoline backbone substituted with a bromine atom at position 6, a pyridin-4-yl group at position 2, and a reactive carbonyl chloride hydrochloride moiety at position 4. Its molecular formula is C₁₅H₉BrCl₂N₂O, with a molecular weight of 384.07 g/mol . The compound is typically supplied at purities ranging from 95% to 97% and is primarily utilized in pharmaceutical and materials science research as a synthetic intermediate.
Key structural features include:
- Bromine: Enhances electrophilic reactivity for further substitution reactions.
- Carbonyl chloride hydrochloride: A reactive group facilitating amide or ester bond formation.
Properties
IUPAC Name |
6-bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN2O/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXATWKBLAYJTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a bromine atom, a pyridine group, and a carbonyl chloride functional group. Its molecular formula is C₁₅H₉BrCl₂N₂O, with a molecular weight of approximately 384.1 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a biochemical probe and therapeutic agent.
The synthesis of this compound typically involves multi-step reactions, including chlorination and coupling reactions. Common reagents used in its synthesis include phosphorus oxychloride for chlorination and various organolithium or Grignard reagents for substitution reactions. The compound can undergo oxidation and reduction reactions, making it versatile for further chemical modifications.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Properties:
- The compound has been studied for its potential as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). Optimizations of related quinolinone analogs have shown promising results in inhibiting BCL6 activity, suggesting that 6-Bromo-2-pyridin-4-ylquinoline derivatives may also possess similar anticancer properties .
2. Enzyme Inhibition:
- Studies on quinoline derivatives have demonstrated their ability to interact with cytochrome P450 enzymes, particularly CYP2C9. Binding studies reveal that structural modifications can enhance binding affinity and specificity towards these enzymes, indicating potential applications in drug metabolism and pharmacokinetics .
3. Antimicrobial Activity:
- The compound has been explored for its antimicrobial properties, particularly against tuberculosis. Preliminary pharmacological evaluations suggest that it may inhibit the growth of Mycobacterium tuberculosis, though further studies are required to elucidate the exact mechanisms involved.
The biological activity of this compound is largely attributed to its ability to bind selectively to specific molecular targets within cells. This interaction can alter enzyme activities or receptor functions, leading to various pharmacological effects. The precise pathways through which this compound exerts its effects are still under investigation.
Table 1: Summary of Biological Activities
Case Study: BCL6 Inhibition
In a study focused on optimizing quinolinone derivatives for BCL6 inhibition, researchers developed compounds that demonstrated subnanomolar potency against BCL6 with favorable pharmacokinetic profiles. These findings suggest that similar structural motifs found in 6-Bromo-2-pyridin-4-ylquinoline derivatives could lead to effective anticancer agents .
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications across several scientific disciplines:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds within the quinoline family exhibit significant antimicrobial properties. Studies have shown that 6-Bromo-2-pyridin-4-ylquinoline derivatives can inhibit bacterial growth, suggesting potential therapeutic uses in treating infections.
- Antitumor Properties : Preliminary studies have indicated that this compound may possess antitumor activity by interacting with specific enzymes or receptors involved in cancer cell proliferation and apoptosis .
- Biochemical Probes : It is being investigated as a biochemical probe to study enzyme interactions, particularly with cytochrome P450 enzymes which are crucial in drug metabolism .
Materials Science
- Corrosion Inhibition : The compound has been explored as a corrosion inhibitor for metals in acidic environments, demonstrating effective protective properties against corrosion in mild steel.
- Building Blocks for Synthesis : In organic synthesis, it serves as a versatile building block for creating more complex molecules through various chemical reactions such as substitution and coupling reactions.
Case Studies
Several studies have documented the efficacy of 6-Bromo-2-pyridin-4-ylquinoline derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed promising results against various bacterial strains, highlighting its potential as an antimicrobial agent.
- Antitumor Activity : Research involving cell lines has indicated that certain derivatives exhibit cytotoxic effects on cancer cells, suggesting their potential development into therapeutic agents .
- Corrosion Studies : Experimental data showed that the compound effectively reduced corrosion rates in mild steel immersed in hydrochloric acid solutions, marking its utility in industrial applications.
Comparison with Similar Compounds
6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
6-Bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
- CAS: Not explicitly provided .
- Substituent difference : Ethyl group replaces bromine at position 5.
- Impact : The absence of bromine reduces electrophilicity, making the compound less reactive in substitution reactions. This analog may exhibit improved lipid solubility due to the hydrophobic ethyl group.
Comparative Data Table
Key Research Findings
- Reactivity : The bromine atom in the primary compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethyl-substituted analog is more suited for hydrophobic interactions in drug design .
- Crystallinity : Pyridin-4-yl derivatives generally exhibit higher crystallinity due to symmetric π-stacking, compared to pyridin-3-yl or pyridin-2-yl isomers .
- Safety : Pyridin-2-yl analogs pose greater handling risks, including explosivity and aquatic toxicity, necessitating stringent safety protocols .
Notes
Supplier Variability : Discrepancies in CAS numbers (e.g., 1332530-21-8 vs. 1203419-34-4) may reflect differences in suppliers or synthesis routes .
Purity Considerations : Higher purity (97%) variants of the primary compound are available for precision applications, while discontinued analogs may require custom synthesis .
Structural Insights : Substituent position (pyridin-4-yl vs. pyridin-3-yl) critically influences electronic properties and intermolecular interactions, as evidenced by crystallographic data trends .
Preparation Methods
Synthesis of 6-Bromoquinolin-2(1H)-one Intermediate
The initial step involves preparing the 6-bromoquinoline core, typically as 6-bromoquinolin-2(1H)-one. This intermediate can be synthesized by bromination of quinoline derivatives or by constructing the quinoline ring with a bromine substituent at the 6-position.
Formation of 6-Bromo-2-chloroquinoline
The 6-bromoquinolin-2(1H)-one is then treated with phosphorus oxychloride (POCl3) at elevated temperatures (around 120°C) for several hours (e.g., 6 hours) to convert the 2-position hydroxy group into a chloro substituent, yielding 6-bromo-2-chloroquinoline. This reaction proceeds via chlorination of the quinolinone oxygen, facilitating subsequent nucleophilic substitution.
| Reagent | Amount | Conditions | Yield |
|---|---|---|---|
| 6-Bromoquinolin-2(1H)-one | 804 mg (3.59 mmol) | POCl3 (3.00 mL), 120°C, 6 h | 99% (863 mg) |
Introduction of Pyridin-4-yl Group via Cross-Coupling
The 6-bromo-2-chloroquinoline intermediate undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with 4-pyridylboronic acid or related pyridin-4-yl reagents. This step selectively replaces the chlorine at the 2-position with the pyridin-4-yl group, forming 6-bromo-2-pyridin-4-ylquinoline.
Typical conditions include:
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., K2CO3)
- Solvent (e.g., toluene, dioxane, or DMF)
- Elevated temperature (80-110°C)
- Inert atmosphere (nitrogen or argon)
Conversion to Carbonyl Chloride
The 4-position carboxylic acid functionality is introduced by lithiation of the 2-substituted quinoline followed by carboxylation with dry ice (CO2). The resulting quinoline-4-carboxylic acid is then converted to the corresponding carbonyl chloride using reagents such as oxalyl chloride or phosphorus oxychloride.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation and carboxylation | n-BuLi, THF, −78°C, then CO2 gas | ~62% | Formation of quinoline-4-carboxylic acid |
| Conversion to acid chloride | Oxalyl chloride or POCl3, RT to 120°C | ~89% | Formation of carbonyl chloride intermediate |
Formation of Hydrochloride Salt
The carbonyl chloride intermediate is treated with hydrochloric acid or exposed to HCl gas to form the hydrochloride salt of 6-bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride, improving compound stability and facilitating handling.
Data Table Summarizing Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|---|
| 1 | 6-Bromoquinolin-2(1H)-one | Bromination or quinoline synthesis | Variable | NMR, MS |
| 2 | 6-Bromo-2-chloroquinoline | POCl3, 120°C, 6 h | 99 | 1H-NMR, 13C-NMR, HPLC |
| 3 | 6-Bromo-2-pyridin-4-ylquinoline | Suzuki-Miyaura coupling (Pd catalyst, base) | High | NMR, MS, HPLC |
| 4 | 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid | n-BuLi lithiation, CO2 carboxylation | ~62 | NMR, MS |
| 5 | 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride | Oxalyl chloride or POCl3, RT to 120°C | ~89 | NMR, MS, HPLC |
| 6 | 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride | HCl treatment or gas exposure | Quantitative | NMR, MS, HPLC |
Research Findings and Optimization Notes
- The use of phosphorus oxychloride (POCl3) for chlorination of the quinolinone intermediate is highly efficient, providing near-quantitative yields with high purity.
- Suzuki-Miyaura cross-coupling is the preferred method for installing the pyridin-4-yl substituent due to its mild conditions and high selectivity.
- Lithiation at the 4-position followed by carboxylation with CO2 is a reliable method for introducing the carboxylic acid functionality, although yields may vary depending on the substitution pattern and reaction conditions.
- Conversion of the carboxylic acid to the acid chloride using oxalyl chloride or POCl3 proceeds smoothly, with oxalyl chloride often preferred for cleaner reactions and easier removal of byproducts.
- Formation of the hydrochloride salt enhances the stability of the acid chloride, which is otherwise moisture sensitive, facilitating storage and handling in research and industrial environments.
Q & A
Basic: What synthetic strategies are effective for preparing 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride?
Methodological Answer:
The synthesis typically involves sequential functionalization of the quinoline-pyridine hybrid core:
Bromination : Introduce bromine at the 6-position using electrophilic brominating agents (e.g., NBS in DMF) under inert conditions.
Carbonyl Chloride Formation : Treat the carboxylic acid precursor with thionyl chloride (SOCl₂) or oxalyl chloride, followed by HCl gas to form the hydrochloride salt.
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (CH₂Cl₂/hexane) to achieve >97% purity.
Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to avoid over-bromination. Anhydrous conditions are critical to prevent hydrolysis of the carbonyl chloride .
Basic: Which spectroscopic methods are most reliable for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and carbonyl carbons (δ ~165 ppm). Use 2D-COSY to resolve pyridine-quinoline coupling.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- FT-IR : Validate carbonyl chloride (C=O stretch ~1760 cm⁻¹) and hydrochloride salt formation (broad N-H stretch ~2500 cm⁻¹).
Data Interpretation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) for ambiguous signals .
Basic: How should researchers mitigate hydrolytic degradation during storage?
Methodological Answer:
- Storage : Keep in amber vials under argon at –20°C, with desiccant packs. Avoid exposure to humidity.
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 14 days) and monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).
- Reconstitution : Prepare solutions in anhydrous DMSO or THF immediately before use. Avoid aqueous buffers unless necessary .
Advanced: How does the bromine substituent influence electronic properties in cross-coupling reactions?
Methodological Answer:
- Computational Analysis : Use DFT (M06-2X/def2-TZVP) to map electron density. Bromine’s -I effect increases electrophilicity at C4, enhancing reactivity in Suzuki-Miyaura couplings.
- Experimental Validation : Compare catalytic activity with non-brominated analogs using kinetic studies (e.g., initial rate analysis).
- Hammett Correlations : Plot σp values against reaction rates to quantify electronic contributions. Bromine’s meta-directing nature may alter regioselectivity in subsequent functionalization .
Advanced: How to resolve contradictions in reaction yields when using different palladium catalysts?
Methodological Answer:
- Experimental Design : Screen Pd(PPh₃)₄, Pd(OAc)₂, and XPhos-Pd-G3 under identical conditions (solvent: toluene, base: K₂CO₃).
- Controlled Variables : Fix temperature (80°C), substrate ratio (1:1.2), and reaction time (12 hr).
- Analysis : Use GC-MS to track byproduct formation. Catalyst decomposition (e.g., Pd black precipitation) may explain yield discrepancies. Ligand steric effects (e.g., XPhos vs. PPh₃) also modulate oxidative addition efficiency .
Advanced: What strategies address low reproducibility in crystallographic data?
Methodological Answer:
- Crystallization Optimization : Test solvent pairs (e.g., EtOH/water vs. CHCl₃/hexane) and slow evaporation rates.
- Data Collection : Use synchrotron radiation for weak diffractors. Resolve twinning via PLATON’s TWINABS.
- Validation : Cross-check with powder XRD to confirm phase purity. Computational crystal structure prediction (CSP) tools (e.g., Mercury) can guide refinement .
Advanced: How to design kinetic studies for nucleophilic substitution at the carbonyl chloride?
Methodological Answer:
- Variable Screening : Vary nucleophiles (amines vs. alcohols), solvents (polar aprotic vs. nonpolar), and temperatures.
- In Situ Monitoring : Use ReactIR to track carbonyl chloride consumption (peak decay at ~1760 cm⁻¹).
- Kinetic Modeling : Apply pseudo-first-order approximations to determine rate constants (kobs). Eyring plots reveal entropy/enthalpy contributions to activation barriers .
Advanced: Why do conflicting bioactivity results arise in kinase inhibition assays?
Methodological Answer:
- Assay Conditions : Standardize ATP concentrations (1 mM vs. physiological 10 mM) and incubation times.
- Control Experiments : Test stability of the compound in assay buffer (PBS, pH 7.4) via LC-MS.
- Target Validation : Use CRISPR knockouts to confirm specificity. Molecular docking (AutoDock Vina) may predict off-target binding to structurally similar kinases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
